molecular formula C6H6BrN3O B2473223 5-bromo-N-methylpyrimidine-2-carboxamide CAS No. 1346819-04-2

5-bromo-N-methylpyrimidine-2-carboxamide

Cat. No. B2473223
CAS RN: 1346819-04-2
M. Wt: 216.038
InChI Key: WKEUSKJXDSXYDG-UHFFFAOYSA-N
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Description

5-Bromo-N-methylpyrimidine-2-carboxamide is a chemical compound with the molecular weight of 216.04 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 5-Bromo-N-methylpyrimidine-2-carboxamide involves the reaction of methyl 5-bromopyrimidine-2-carboxylate with an 8 N solution of methyl amine in ethanol . The reaction is stirred at room temperature for three days .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-N-methyl-2-pyrimidinecarboxamide . The InChI code is 1S/C6H6BrN3O/c1-8-6(11)5-9-2-4(7)3-10-5/h2-3H,1H3,(H,8,11) .


Physical And Chemical Properties Analysis

5-Bromo-N-methylpyrimidine-2-carboxamide is a solid substance at room temperature . It has a molecular weight of 216.04 . The compound should be stored in a refrigerator .

Scientific Research Applications

Antitumor Activity

5-bromo-N-methylpyrimidine-2-carboxamide and its derivatives have been explored for their potential in antitumor activity. Lombardo et al. (2004) discovered a series of compounds, including 5-bromo-N-methylpyrimidine-2-carboxamide derivatives, as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines. These compounds demonstrated significant antitumor activity in preclinical assays, particularly in models of chronic myelogenous leukemia (CML) (Lombardo et al., 2004).

Synthesis and Chemical Transformations

Shahinshavali et al. (2021) detailed an alternative synthesis route for a compound derived from 5-bromo-N-methylpyrimidine-2-carboxamide, indicating its importance in synthetic chemistry and drug development. The synthesis involved coupling between 2-bromo-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and other compounds, highlighting the versatility of 5-bromo-N-methylpyrimidine-2-carboxamide in creating various chemical structures (Shahinshavali et al., 2021).

Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, which is closely related to 5-bromo-N-methylpyrimidine-2-carboxamide. Their study provided insights into the formation of various aminopyrimidines, contributing to our understanding of the chemical behavior of such compounds (Doulah et al., 2014).

Applications in Antiviral Research

The potential use of 5-bromo-N-methylpyrimidine-2-carboxamide in antiviral research was explored by Hocková et al. (2003). They synthesized derivatives of 5-bromo-N-methylpyrimidine-2-carboxamide that exhibited inhibitory activity against retroviruses, including HIV, in cell culture. This suggests the compound's relevance in the development of new antiviral agents (Hocková et al., 2003).

Use in Chemical Synthesis and Characterization

The versatility of 5-bromo-N-methylpyrimidine-2-carboxamide in chemical synthesis was further demonstrated by Schwab et al. (2002), who developed efficient syntheses of derivatives useful for preparing metal-complexing molecular rods. Their research showcases the compound's application in creating complex chemical structures (Schwab et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

properties

IUPAC Name

5-bromo-N-methylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c1-8-6(11)5-9-2-4(7)3-10-5/h2-3H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEUSKJXDSXYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-methylpyrimidine-2-carboxamide

Synthesis routes and methods I

Procedure details

To a solution of 5-bromopyrimidine-2-carboxylic acid methyl ester (5.0 g, 23.0 mmol) in THF (10 mL) was added 8 N solution of methyl amine in ethanol (11.5 mL). The reaction mixture was heated 20 min in a microwave oven, cooled down to room temperature and concentrated under pressure to give 5 g of 5-bromo-N-methylpyrimidine-2-carboxamide as a solid LCMS: 216, 218 (M+1).
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5 g
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11.5 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Methyl 5-bromopyrimidine-2-carboxylate (94 mg, 0.43 mmol) was dissolved in a mixture of methanol (1 mL) and tetrahydrofuran (2 mL). An aqueous solution of methylamine (40%, 0.5 mL) was added. The reaction was stirred at room temperature for three days, and was evaporated to dryness in vacuo. The title compound was obtained as a white solid (94 mg).
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2 mL
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